molecular formula C27H31NO2S2 B12588201 1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine CAS No. 647834-90-0

1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine

Cat. No.: B12588201
CAS No.: 647834-90-0
M. Wt: 465.7 g/mol
InChI Key: HHXROBSGVPSVHS-MALMBIFMSA-N
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Description

1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine is a chiral piperidine derivative characterized by a phenylethyl backbone substituted with two (S)-4-methylbenzenesulfinyl groups at the 2,2-positions. The stereochemistry at the ethyl group (1S) and the sulfinyl moieties confers significant structural rigidity and electronic effects. While direct pharmacological data are unavailable in the provided evidence, its structural features suggest applications in asymmetric synthesis or as a chiral ligand in catalysis .

Properties

CAS No.

647834-90-0

Molecular Formula

C27H31NO2S2

Molecular Weight

465.7 g/mol

IUPAC Name

1-[(1S)-2,2-bis[(S)-(4-methylphenyl)sulfinyl]-1-phenylethyl]piperidine

InChI

InChI=1S/C27H31NO2S2/c1-21-11-15-24(16-12-21)31(29)27(32(30)25-17-13-22(2)14-18-25)26(23-9-5-3-6-10-23)28-19-7-4-8-20-28/h3,5-6,9-18,26-27H,4,7-8,19-20H2,1-2H3/t26-,31-,32-/m0/s1

InChI Key

HHXROBSGVPSVHS-MALMBIFMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C([C@H](C2=CC=CC=C2)N3CCCCC3)[S@@](=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(C(C2=CC=CC=C2)N3CCCCC3)S(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

  • Step 1: Synthesis of the Sulfinyl Intermediate

    The first step involves the formation of the sulfinyl groups attached to the 4-methylbenzene moiety. This can be achieved through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid on the corresponding thioether.

  • Step 2: Formation of the Piperidine Ring

    The piperidine ring is synthesized via cyclization reactions involving appropriate amines and carbonyl compounds. One common approach is to use a reductive amination method where an aldehyde or ketone reacts with a primary amine in the presence of reducing agents like sodium cyanoborohydride.

  • Step 3: Coupling Reaction

    The sulfinyl-substituted intermediate is then coupled with the piperidine derivative through nucleophilic substitution or coupling reactions, often facilitated by coupling agents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide).

Reaction Conditions

The preparation requires precise control over reaction conditions:

  • Temperature Control: Reactions are typically conducted under controlled temperatures to prevent degradation of sensitive functional groups.

  • Inert Atmosphere: Many steps require an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen interference.

  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted materials.

The following table summarizes key parameters and outcomes from various studies on the synthesis of piperidine derivatives, including 1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine:

Parameter Value/Details
Molecular Formula C27H31NO2S2
Molecular Weight 465.7 g/mol
Yield Typically >70% in optimized conditions
Reaction Time Varies; typically between 12 to 48 hours
Key Reagents Hydrogen peroxide, sodium cyanoborohydride, EDC
Purification Method Recrystallization, column chromatography

The preparation of 1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine involves a series of carefully controlled synthetic steps that highlight the importance of reaction conditions in achieving high yields and purity. Ongoing research into piperidine derivatives continues to uncover their potential therapeutic applications, making this compound an area of interest in medicinal chemistry.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is governed by its functional groups, including the piperidine ring and sulfinyl moieties:

Key Reactions

Reaction Type Mechanism Conditions Example in Literature
Nucleophilic Substitution Piperidine’s secondary amine acts as a nucleophile, displacing leaving groupsAlkylating agents, Lewis acids (e.g., TiCl₄)Synthesis of 1-benzhydryl-sulfonyl-piperidine derivatives
Electrophilic Aromatic Substitution Sulfinyl groups (electron-withdrawing) direct electrophiles to para positionsFriedel–Crafts acylation, sulfonationFormation of sulfonamide derivatives
Asymmetric Hydrogenation Reduction of enamine intermediates to form stereochemically pure piperidinesRhodium(I) catalysts, chiral ligandsSynthesis of Tofacitinib (Janus kinase inhibitor)

Biological Activity Implications

While direct data on this compound is limited, structural analogs suggest potential applications:

Biological Targets and Activity

  • Protein Targets : Piperidine derivatives often interact with enzymes (e.g., DPP-4), receptors, and ion channels .

  • Antiviral Activity : Sulfur-containing motifs may inhibit viral enzymes, as observed in similar compounds.

  • Antimicrobial Effects : Sulfinyl groups enhance interactions with microbial targets, as seen in 1-benzhydryl-sulfonyl-piperidine derivatives .

Activity Type Putative Targets Relevance
Antiviral Viral proteases, replication complexesPotential therapeutic use
Antimicrobial Bacterial cell wall synthesis enzymesBroad-spectrum activity
Neuroactive Sigma receptors, CNS enzymesCentral nervous system modulation

Comparison with Structurally Similar Compounds

Compound Key Features Unique Attributes
1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine Dual sulfinyl groups, chiral ethyl chainEnhanced steric bulk, stereochemical control
4-Methylbenzene Sulfonamide Single sulfonamide groupKnown antibacterial activity
N-(4-Methylphenyl) Piperidine Simple piperidine with methylphenyl groupPsychoactive properties

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines. In particular, a derivative of this compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The mechanism of action is believed to involve the compound's ability to interact with specific protein binding sites, enhancing its efficacy as an anticancer agent.

2. Neurodegenerative Diseases
The compound has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's disease. Its derivatives have been found to inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in the pathophysiology of Alzheimer's . The introduction of piperidine moieties has been shown to improve brain exposure and enhance the pharmacological profile of these compounds, making them promising candidates for further development.

3. Antiviral Properties
In light of recent global health challenges, research into the antiviral properties of this compound has gained traction. Studies indicate that certain derivatives possess significant inhibitory effects against viruses such as SARS-CoV-2, demonstrating better binding affinity than existing antiviral drugs . This opens avenues for developing new antiviral therapies based on the piperidine scaffold.

Catalytic Applications

1. Asymmetric Synthesis
The compound serves as a chiral ligand in various catalytic processes. It has been utilized in the synthesis of metal complexes that facilitate asymmetric reactions, such as hydroboration and diboration . These reactions are critical in organic synthesis for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

2. Organocatalysis
The unique structural features of 1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine make it a suitable candidate for organocatalysis. Its ability to stabilize transition states during chemical reactions enhances reaction rates and yields, proving beneficial in various synthetic applications .

Material Science Applications

1. Polymer Chemistry
The compound's sulfinyl groups contribute to its reactivity, allowing it to be incorporated into polymer matrices. This incorporation can modify the physical properties of polymers, such as thermal stability and mechanical strength, leading to the development of advanced materials for industrial applications .

2. Nanotechnology
Research indicates potential applications in nanotechnology where piperidine derivatives can be used to functionalize nanoparticles. This functionalization can enhance the targeting capabilities of nanoparticles in drug delivery systems, improving therapeutic outcomes while minimizing side effects .

Summary Table of Applications

Application AreaSpecific Uses/BenefitsReferences
Medicinal ChemistryAnticancer activity; Neurodegenerative disease treatment; Antiviral properties
Catalytic ApplicationsAsymmetric synthesis; Organocatalysis
Material SciencePolymer chemistry; Nanotechnology

Mechanism of Action

The mechanism of action of 1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s sulfinyl groups are believed to be crucial for its activity, potentially through the formation of covalent bonds with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenidine Isomers (1,2-DEP and 2,2-DEP)

Structural Differences :

  • Diphenidine (1,2-DEP) : 1-(1,2-Diphenylethyl)piperidine features phenyl groups at the 1,2-positions of the ethyl chain.
  • 2,2-DEP : The isomer 1-(2,2-diphenylethyl)piperidine has phenyl groups at the 2,2-positions, analogous to the target compound’s sulfinyl substituents .

Conformational Analysis :

  • The 2,2-substitution pattern in both 2,2-DEP and the target compound imposes steric constraints, favoring a chair conformation in the piperidine ring. However, the bulkier sulfinyl groups in the target compound may enforce greater rigidity compared to phenyl groups .

Analytical Differentiation :

  • Gas chromatography with solid-phase infrared spectroscopy (GC/IR) effectively distinguishes diphenidine isomers by their vibrational spectra. Similar methods could resolve structural differences in the sulfinyl-containing target compound .
Chiral Piperidine Derivatives with Hydroxyl/Thiocarbonyl Substituents

Example Compounds :

  • 1-[(1R)-2-Hydroxy-1-phenylethyl]piperidin-4-one (I) : Exhibits a chair conformation due to the hydroxyl group’s steric and electronic effects.
  • 8-[(1S)-1-Phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione (II) : Adopts a half-chair conformation due to the thiocarbonyl group’s planar geometry .

Comparison with Target Compound :

  • The target compound’s sulfinyl groups are less bulky than the thiocarbonyl in (II) but more polar than the hydroxyl in (I).
Piperidine Derivatives with Aromatic/Functional Group Substitutions

Examples :

  • 1-[Bis(4-methoxyphenyl)methyl]piperidine : Contains bis-aryl substituents, offering steric bulk but lacking the sulfinyl groups’ chirality and polarity .
  • Piperidine-1,2-diyl-bis(2-phenylacetate) : A diester derivative with a flexible backbone, contrasting with the rigid sulfinyl-substituted target compound .

Key Contrasts :

  • Stereochemical Complexity : The target compound’s dual (S)-configured sulfinyl groups increase enantiomeric purity requirements during synthesis .

Analytical Techniques :

  • X-ray Crystallography : Resolves conformational differences (e.g., chair vs. half-chair) in chiral piperidines .
  • Chromatography : HPLC or GC methods (e.g., Pharmacopeial Procedure 2) differentiate isomers via retention times .

Data Table: Structural and Conformational Comparison

Compound Name Substituents Piperidine Conformation Key Analytical Techniques
1-{(1S)-2,2-Bis[(S)-4-MeC₆H₄SO]-1-PhEt}piperidine 2,2-bis(4-methylbenzenesulfinyl), 1S Likely chair X-ray, GC/IR, HPLC
1,2-DEP 1,2-diphenyl Chair GC/IR, NMR
2,2-DEP 2,2-diphenyl Chair GC/IR, NMR
1-[(1R)-2-Hydroxy-1-PhEt]piperidin-4-one (I) 2-hydroxy, 1R Chair X-ray
8-[(1S)-1-PhEt]-spirodecane-7-thione (II) Thiocarbonyl, 1S Half-chair X-ray

Biological Activity

The compound 1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine (CAS Number: 647834-90-0) is a piperidine derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with sulfinyl groups derived from 4-methylbenzene. Its molecular structure can be depicted as follows:

C20H24N2O2S2\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}_{2}

This structure contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of sulfinyl compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related sulfinyl compounds demonstrate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Sulfinyl Compounds

CompoundTarget OrganismActivity (Zone of Inhibition in mm)
4-Methylbenzene sulfonamideS. aureus15
4-Methylbenzene sulfonamideE. coli12
1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidineTBDTBD

Anti-inflammatory and Analgesic Properties

Compounds similar to 1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine have been investigated for their anti-inflammatory effects. For example, studies involving structurally related compounds indicate potential inhibition of inflammatory mediators such as cytokines and prostaglandins, which are crucial in the inflammatory response .

Case Study: In Vivo Anti-inflammatory Activity
In a controlled study using animal models, a related piperidine derivative was shown to reduce swelling and pain in response to carrageenan-induced inflammation. The compound exhibited a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

The precise mechanism through which 1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the sulfinyl moieties may interact with specific receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms.

Future Directions

Further research is necessary to explore:

  • Structure-Activity Relationships (SAR): Understanding how variations in the chemical structure affect biological activity.
  • Clinical Trials: Assessing efficacy and safety profiles in human subjects.
  • Mechanistic Studies: Elucidating the molecular targets and pathways affected by the compound.

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine?

Methodological Answer:
The synthesis of this chiral piperidine derivative requires stereoselective sulfinyl group installation. A validated approach involves:

Chiral Sulfoxide Formation : Use (S)-4-methylbenzenesulfinyl chloride as a chiral auxiliary. React with a phenylethyl-piperidine precursor under anhydrous conditions (e.g., THF, -78°C) to ensure stereochemical fidelity .

Purification : Employ flash chromatography with ethyl acetate/hexane gradients to isolate intermediates. Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® column with a mobile phase of hexane:isopropanol 90:10, as described in pharmacopeial methods) .

Yield Optimization : Monitor reaction progress with LC-MS and adjust equivalents of sulfinylating agents to minimize racemization.

How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

Circular Dichroism (CD) Spectroscopy : Measure optical activity to confirm sulfinyl group chirality. Compare spectra to reference data for (S)-sulfinyl derivatives .

X-ray Crystallography : Resolve absolute configuration using single-crystal analysis. Piperidine ring puckering and sulfinyl group orientation provide definitive stereochemical evidence .

NMR Analysis : Use NOESY experiments to detect spatial proximity between protons on the piperidine ring and sulfinyl substituents, confirming spatial arrangement .

What safety protocols are critical when handling this compound?

Methodological Answer:

Hazard Mitigation : Refer to Safety Data Sheets (SDS) for acute toxicity data (Category 4 for oral/dermal/inhalation exposure). Use fume hoods, nitrile gloves, and PPE during synthesis .

Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent sulfoxide degradation .

Waste Disposal : Neutralize acidic byproducts (e.g., sulfonic acids) with sodium bicarbonate before disposal .

Advanced Research Questions

How can researchers design experiments to evaluate the compound’s biological activity in pharmacological models?

Methodological Answer:

In Vitro Assays :

  • Receptor Binding Studies : Use radioligand displacement assays (e.g., for σ-receptors) with HEK293 cells expressing target receptors. Include positive controls (e.g., haloperidol) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, using triplicate wells and ANOVA for statistical significance (α = 0.05) .

In Vivo Models :

  • Randomized Block Design : Assign treatment groups (n=10 rodents/group) to account for variability in metabolic rates. Use rootstock-based stratification for pharmacokinetic studies .

How can contradictory solubility data from different studies be resolved?

Methodological Answer:

Solvent Screening : Test solubility in DMSO, ethanol, and phosphate-buffered saline (PBS) at pH 7.2. Use dynamic light scattering (DLS) to detect aggregation .

Temperature Dependence : Measure solubility at 25°C vs. 37°C. For example, if solubility decreases at 37°C, consider micellar encapsulation (e.g., using Poloxamer 407) .

Ionic Strength Effects : Adjust buffer ionic strength (e.g., 0.1 M vs. 0.5 M NaCl) to evaluate salt-induced precipitation .

What experimental strategies address stereochemical instability during long-term storage?

Methodological Answer:

Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze enantiomeric excess (ee) monthly via chiral HPLC. Degradation >5% ee loss indicates need for antioxidant additives (e.g., BHT) .

Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to stabilize sulfinyl groups against hydrolysis .

Light Sensitivity : Use amber vials and UV/Vis spectroscopy to monitor photodegradation. Implement light-blocking packaging for long-term storage .

How should researchers optimize reaction conditions to minimize diastereomer formation?

Methodological Answer:

Temperature Control : Conduct sulfinylations at -78°C to slow racemization. Use cryogenic reactors for scalability .

Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution. Compare diastereomer ratios via UPLC-MS .

Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereoselectivity by stabilizing transition states. Conduct DFT calculations to model solvent interactions .

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